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Compound of Interest

Compound Name: Mpo-IN-28

Cat. No.: B1676807 Get Quote

An objective analysis of two prominent myeloperoxidase inhibitors, Mpo-IN-28 and AZD5904,

providing a comprehensive comparison of their efficacy, supported by experimental data and

detailed methodologies.

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a variety of

inflammatory and cardiovascular diseases. This heme-containing enzyme, primarily found in

neutrophils, catalyzes the formation of reactive oxygen species, contributing to tissue damage

in pathological conditions.[1][2] The development of potent and specific MPO inhibitors is a key

focus for researchers in drug discovery. This guide provides a detailed comparison of two such

inhibitors, Mpo-IN-28 and AZD5904, to aid researchers in selecting the appropriate tool for their

studies.
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Parameter Mpo-IN-28 AZD5904

Mechanism of Action
Guanidine-based irreversible

inhibitor of MPO[3]

Thioxanthine-based

irreversible inhibitor of MPO[4]

[5]

IC50 (Cell-free assay) 44 nM[6][7] 140 nM[4]

Inhibition of MPO-mediated

LDL Oxidation
IC50 of 90 nM[7] Data not available

Inhibition of MPO activity in

human neutrophils

IC50 of ~93.1 μM (chlorination

activity)[7]

>90% inhibition of HOCl

production at 1µM[4]

Inhibition of MPO activity in

COVID-19 plasma
~51% decrease at 10 µM[8] ~59% decrease at 10 µM[8]

In-Depth Efficacy Analysis
Mpo-IN-28 and AZD5904 are both potent, irreversible inhibitors of myeloperoxidase, yet they

exhibit distinct profiles in various assays.

Potency: In cell-free assays, Mpo-IN-28 demonstrates a higher potency with an IC50 of 44 nM,

compared to AZD5904's IC50 of 140 nM.[4][6][7] This suggests that, in a purified enzyme

system, Mpo-IN-28 is a more potent inhibitor on a molar basis.

Cellular Activity: When evaluated in a cellular context, the picture becomes more nuanced. In

PMA-stimulated human neutrophils, 1 µM of AZD5904 inhibited hypochlorous acid (HOCl)

production by over 90%.[4] For Mpo-IN-28, the IC50 for inhibiting the chlorination activity of

MPO in human neutrophils is significantly higher, at approximately 93.1 μM.[7] This difference

may be attributed to factors such as cell permeability and off-target effects within a complex

cellular environment.

A study comparing the two inhibitors in plasma from COVID-19 patients found that at a

concentration of 10 µM, both compounds effectively suppressed MPO activity, with Mpo-IN-28
causing a ~51% decrease and AZD5904 a ~59% decrease.[8] This suggests comparable

efficacy in a biologically relevant fluid.
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Selectivity: AZD5904 has been shown to have a 10-19 fold greater selectivity for MPO over

lactoperoxidase and thyroid peroxidase, and over 70-fold selectivity against a broader panel of

enzymes, ion channels, and receptors.[4] Detailed selectivity data for Mpo-IN-28 against other

peroxidases and a wider range of targets is not as readily available in the public domain.

Mechanism of Action and Signaling Pathway
Both Mpo-IN-28 and AZD5904 are classified as irreversible inhibitors, forming a covalent bond

with the MPO enzyme.[3][4] This mode of action leads to a sustained inhibition of enzyme

activity.

Myeloperoxidase plays a key role in the innate immune response by catalyzing the reaction of

hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a

potent antimicrobial agent.[1] However, excessive HOCl production can lead to oxidative

damage to host tissues, contributing to the pathology of various diseases. MPO inhibitors block

this catalytic activity, thereby reducing the production of damaging oxidants.
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Myeloperoxidase (MPO) inhibition pathway.

Experimental Protocols
Determination of IC50 (Cell-free MPO activity assay):

A common method to determine the half-maximal inhibitory concentration (IC50) involves a

colorimetric assay.

Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), a chromogenic substrate (e.g.,

3,3',5,5'-tetramethylbenzidine - TMB), and the inhibitor (Mpo-IN-28 or AZD5904) at various

concentrations.

Procedure:

MPO is pre-incubated with varying concentrations of the inhibitor in a suitable buffer (e.g.,

phosphate-buffered saline).

The enzymatic reaction is initiated by adding H₂O₂ and the chromogenic substrate.

The change in absorbance is measured over time using a spectrophotometer.

The rate of reaction is calculated for each inhibitor concentration.

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Neutrophil MPO Activity Assay (Cell-based):

This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular MPO.

Cell Preparation: Human neutrophils are isolated from whole blood.

Procedure:

Neutrophils are pre-incubated with different concentrations of the inhibitor.

The cells are then stimulated with an agent like phorbol 12-myristate 13-acetate (PMA) to

induce the release of MPO and production of H₂O₂.
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The production of HOCl is measured using a fluorescent probe or by quantifying the

chlorination of a substrate.

Data Analysis: Similar to the cell-free assay, a dose-response curve is generated to calculate

the IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1676807?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676807?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. What are MPO inhibitors and how do they work? [synapse.patsnap.com]

2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

3. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress
[mdpi.com]

4. AZD5904 [openinnovation.astrazeneca.com]

5. pubs.acs.org [pubs.acs.org]

6. selleckchem.com [selleckchem.com]

7. medchemexpress.com [medchemexpress.com]

8. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced
by COVID-19 plasma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Mpo-IN-28 versus AZD5904: A Comparative Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676807#mpo-in-28-versus-azd5904-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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